molecular formula C9H14N2O2S B125896 N-(2-Aminoethyl)-4-methylbenzenesulfonamide CAS No. 14316-16-6

N-(2-Aminoethyl)-4-methylbenzenesulfonamide

Cat. No.: B125896
CAS No.: 14316-16-6
M. Wt: 214.29 g/mol
InChI Key: JATMCAQQSXISOR-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, with an aminoethyl group at the para position. It is a white, crystalline solid that is soluble in water and ethanol. This compound is significant in synthetic organic chemistry and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with ethylenediamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine. The reaction proceeds via nucleophilic substitution, where the amino group of ethylenediamine attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated benzene derivatives.

Scientific Research Applications

N-(2-Aminoethyl)-4-methylbenzenesulfonamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in the study of enzyme-substrate interactions.

    Medicine: It is investigated for its potential as a pharmaceutical intermediate in the development of drugs targeting specific enzymes.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

N-(2-Aminoethyl)-4-methylbenzenesulfonamide can be compared with other benzenesulfonamides, such as:

    N-(2-Aminoethyl)-benzenesulfonamide: Lacks the methyl group on the benzene ring, resulting in different chemical properties and reactivity.

    N-(2-Aminoethyl)-3-methylbenzenesulfonamide: The methyl group is at the meta position, affecting the compound’s steric and electronic properties.

The uniqueness of this compound lies in the specific positioning of the aminoethyl and methyl groups, which influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

N-(2-aminoethyl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-8-2-4-9(5-3-8)14(12,13)11-7-6-10/h2-5,11H,6-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JATMCAQQSXISOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40306614
Record name N-(2-Aminoethyl)-4-methylbenzenesulfonamide
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Molecular Weight

214.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14316-16-6
Record name N-(2-Aminoethyl)-4-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14316-16-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Aminoethyl)-4-methylbenzenesulfonamide
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Record name 14316-16-6
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Record name N-(2-Aminoethyl)-4-methylbenzenesulfonamide
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Record name N-(2-aminoethyl)-p-toluenesulfonamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: The research mentions using N-(2-Aminoethyl)-4-methylbenzenesulfonamide to create a probe targeting the endoplasmic reticulum. How does this compound contribute to the probe's ability to target this specific organelle?

A1: While the research paper [] highlights the successful incorporation of this compound into a hemicyanine dye to create a probe (labeled as 1b) with endoplasmic reticulum targeting properties, it doesn't delve into the specific mechanism for this targeting. Further research would be needed to understand the precise interactions between this compound and the endoplasmic reticulum environment.

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